5-Methoxy-N,N-diisopropyltryptamine is a synthetic tryptamine derivative that belongs to a class of compounds known for their psychoactive properties. This compound is structurally related to other tryptamines, such as N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine, which have been studied for their effects on the central nervous system. The synthesis and characterization of 5-Methoxy-N,N-diisopropyltryptamine are of interest in both pharmacological research and the development of new psychoactive substances.
5-Methoxy-N,N-diisopropyltryptamine is classified as a tryptamine derivative, which is a category of compounds that share a common indole structure. Tryptamines are known for their potential psychoactive effects, often acting on serotonin receptors in the brain. This compound is synthesized through specific chemical reactions involving precursor materials such as 5-methoxyindole and various amines.
The synthesis of 5-Methoxy-N,N-diisopropyltryptamine typically follows the Speeter and Anthony procedure, which is a well-established method for preparing substituted tryptamines. The synthesis involves several key steps:
The synthesis route has been optimized to ensure high yields and minimal impurities, making it suitable for both research and potential clinical applications.
The molecular formula for 5-Methoxy-N,N-diisopropyltryptamine is C17H26N2O. The structure consists of an indole ring system with a methoxy group at the 5-position and two isopropyl groups attached to the nitrogen atom. The indole moiety provides the characteristic features of tryptamines, while the substitution pattern influences its pharmacological properties.
5-Methoxy-N,N-diisopropyltryptamine can participate in various chemical reactions typical for tryptamines, including:
These reactions are crucial for exploring new derivatives with enhanced or modified pharmacological effects.
The mechanism of action for 5-Methoxy-N,N-diisopropyltryptamine primarily involves interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. Upon binding to these receptors, the compound may induce alterations in mood, perception, and cognition, similar to other psychedelics:
Research into its specific binding affinities and effects on neurotransmitter systems continues to provide insights into its potential therapeutic uses.
Analytical techniques such as mass spectrometry and infrared spectroscopy are employed to characterize these properties accurately.
5-Methoxy-N,N-diisopropyltryptamine has potential applications in various fields:
The continued study of this compound may lead to significant advancements in both therapeutic applications and our understanding of psychoactive substances.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), colloquially termed "Foxy" or "Foxy Methoxy," emerged from systematic investigations into psychoactive tryptamines during the mid-to-late 20th century. Its initial synthesis dates to 1981, when pioneering chemist Alexander Shulgin and colleague Carter documented its creation and preliminary psychopharmacological profile in Communications in Psychopharmacology [4] [5]. Unlike naturally occurring analogs like psilocybin or DMT, 5-MeO-DIPT was a product of deliberate synthetic organic chemistry, designed through structural modifications of the tryptamine backbone. Specifically, methoxylation at the 5-position of the indole ring combined with diisopropyl substitution on the terminal amine distinguished it from earlier compounds like N,N-dimethyltryptamine (DMT) [6] [8].
Early exploratory studies characterized it as an orally active hallucinogen with a rapid onset (20–30 minutes) and moderate duration (3–6 hours), distinguishing it from shorter-acting DMT or longer-acting LSD [5]. Initial human self-experiments noted disinhibition, enhanced sociability, and auditory distortions rather than intense visual hallucinations—a profile that positioned it uniquely within the tryptamine family [4] [6]. Despite its discovery in an academic context, 5-MeO-DIPT remained largely obscure until the late 1990s, overshadowed by more widely researched compounds like MDMA or psilocybin.
Table 1: Key Chemical Characteristics of 5-MeO-DIPT
Property | Value/Description | Source |
---|---|---|
IUPAC Name | 5-Methoxy-N,N-diisopropyltryptamine | [8] |
Chemical Formula | C₁₇H₂₆N₂O | [6] |
CAS Registry Number | 4021-34-5 | [8] |
Metabolic Pathway | Demethylation to 5-OH-DIPT, Dealkylation | [3] |
Primary Receptor Targets | 5-HT₁A, 5-HT₂A serotonin receptors | [4] |
5-MeO-DIPT exemplifies the broader shift toward designer tryptamines—synthetically engineered analogs created to mimic or modify the effects of controlled classical psychedelics. Its emergence coincided with regulatory crackdowns on substances like MDMA and LSD in the 1980s–1990s, which fueled demand for legally ambiguous alternatives [4] [6]. Unlike plant-derived entheogens (e.g., psilocybin mushrooms or ayahuasca), synthetic tryptamines like 5-MeO-DIPT offered advantages in consistency, ease of production, and evasion of analogue drug laws during their initial distribution [6].
Pharmacologically, 5-MeO-DIPT highlighted the significance of minor structural changes in altering subjective effects. While DMT or psilocybin primarily induced visual hallucinations, 5-MeO-DIPT’s diisopropyl substitution shifted its effects toward auditory modulation, emotional intensification, and stimulant-like euphoria [6]. This divergence underscored the functional versatility of the tryptamine scaffold and spurred further exploration of novel substitutions (e.g., 4-HO-DIPT, 5-MeO-MIPT). Underground chemists rapidly capitalized on this flexibility, synthesizing dozens of variants to circumvent emerging legal restrictions [4] [7].
The transition of 5-MeO-DIPT from an obscure research compound to a recreational drug accelerated in the late 1990s, paralleling the rise of online drug markets and rave culture. By 1999, law enforcement agencies in the U.S. and Europe began encountering tablets, capsules, and powders sold as "Foxy" or "Foxy Methoxy," often misrepresented as MDMA due to similar branding (e.g., spider or alien-head logos) [5]. Its accessibility surged via unregulated online vendors, who marketed it as a "legal high" prior to widespread regulatory control [5] [6].
Critical to this transition was its omission from early controlled substances lists. Unlike DMT or psilocin, 5-MeO-DIPT was not scheduled internationally under the 1971 UN Convention, enabling its legal sale in many jurisdictions until specific national bans [6]. In the U.S., documented abuse patterns—including hospitalizations and links to acute psychosis—prompted toxicology studies and eventual emergency scheduling by the Drug Enforcement Administration (DEA) in 2003. It was permanently classified as a Schedule I substance under the Controlled Substances Act in 2004, citing its hallucinogenic properties, potential for abuse, and lack of medical utility [5].
Table 2: Timeline of 5-MeO-DIPT’s Legal and Social Emergence
Year | Event | Significance |
---|---|---|
1981 | First synthesis and human bioassay | Documented in Shulgin & Carter (1981) |
Late 1990s | Emergence in rave/club scenes | Sold as "Foxy" or adulterant in "Ecstasy" |
1999–2003 | Increasing law enforcement seizures | Noted in tablet/powder forms across U.S. states |
2003 | DEA temporary Schedule I classification | Emergency control due to public health risk |
2004 | Permanent Schedule I status (U.S.) | Final ruling under Controlled Substances Act |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7